[4-(Benzyloxy)-3-methoxyphenyl]methylamin CAS No. 880805-52-7"

>

[4-(Benzyloxy)-3-methoxyphenyl]methylamin CAS No. 880805-52-7"

>

[4-(Benzyloxy)-3-methoxyphenyl]methylamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

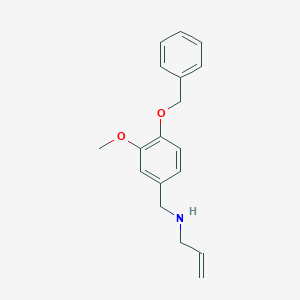

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine is an organic compound that features a complex structure with both aromatic and aliphatic components

Wissenschaftliche Forschungsanwendungen

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

Mode of Action

The exact mode of action of this compound is currently unknown. This could involve binding to the target, causing a conformational change, and subsequently altering the target’s activity .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including those involved in inflammation and cell signaling

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily in the feces .

Result of Action

Based on the known effects of similar compounds, it is likely that this compound could have anti-inflammatory properties and could potentially inhibit certain enzymes or receptors, leading to changes in cell signaling .

Biochemische Analyse

Biochemical Properties

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Mannich reaction . This compound interacts with enzymes such as pseudoephedrine, which acts as a chiral catalyst in enantioselective aminomethylation reactions . The interaction between {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine and pseudoephedrine results in the formation of optically pure amino keto ethers, demonstrating the compound’s ability to enhance the biological activity of chiral nitrogen-containing fragments .

Molecular Mechanism

The molecular mechanism of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s benzyloxy and methoxy groups facilitate its binding to specific enzymes and proteins, leading to the formation of stable complexes. These interactions can result in the inhibition or activation of enzymatic activity, thereby influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine can change over time due to its stability and degradation. Studies have shown that the compound remains stable under aqueous conditions, allowing for prolonged observation of its effects on cellular function . Long-term exposure to {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine may lead to degradation and reduced efficacy, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial pharmacological effects, such as enhanced enzyme activity and improved cellular function. At higher doses, {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s overall pharmacokinetic profile and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine is crucial for elucidating its pharmacokinetics and optimizing its therapeutic potential .

Subcellular Localization

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group using benzyl chloride and a base such as potassium carbonate.

Methoxylation: The next step is the introduction of the methoxy group at the meta position relative to the benzyloxy group. This can be achieved through methylation using methyl iodide and a base.

Allylation: The final step involves the introduction of the allyl group to the amine. This can be done using allyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the nitro group (if present) or the double bond in the allyl group, resulting in the corresponding amine or alkane derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary amines or alkanes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Benzyloxy)phenol: Similar in structure but lacks the methoxy and allyl groups.

3-Methoxybenzylamine: Contains the methoxy group and amine but lacks the benzyloxy and allyl groups.

Allylbenzene: Contains the allyl group but lacks the benzyloxy and methoxy groups.

Uniqueness

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

Introduction

The compound {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine is an organic molecule notable for its complex structure, which includes a benzyloxy group, a methoxy group, and an allyl amine moiety. This structural configuration positions it within a class of compounds frequently examined for their potential biological activities and pharmaceutical applications. Understanding its biological activity entails exploring its interactions with various biological targets, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H21NO2, and it has a molecular weight of approximately 285.36 g/mol. The presence of both benzyloxy and methoxy substituents on the aromatic ring enhances its chemical reactivity and interaction with biological systems.

Synthesis

Synthesis of this compound can be achieved through several methods, typically involving the alkylation of an aromatic amine followed by functionalization to introduce the allyl group. A common synthetic route includes:

- Preparation of the Benzyloxy-Substituted Intermediate : This involves the reaction of phenol derivatives with benzyl bromide in the presence of a base.

- Formation of the Allyl Amine : The allyl amine can be synthesized through standard amination reactions.

- Final Coupling Reaction : The benzyloxy intermediate is coupled with the allyl amine under specific conditions to yield the final product.

Biological Activity

The biological activity of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine has been explored through various studies that predict its pharmacological effects based on structural similarities with other bioactive compounds.

Predictive Models

Predictive models like PASS (Prediction of Activity Spectra for Substances) have been employed to assess the compound's bioactivity spectrum, indicating potential therapeutic applications such as:

- Antimicrobial Activity : Similar compounds exhibit properties that inhibit bacterial growth.

- Anticancer Properties : Structural analogs have shown efficacy in inhibiting cancer cell proliferation.

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:

- Binding Affinity : Interaction with specific receptors or enzymes, modulating their activity.

- Signal Transduction Pathways : Potential inhibition of pathways involved in cell proliferation and migration.

Comparative Analysis with Similar Compounds

To elucidate the uniqueness of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine , a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxybenzylamine | Methoxy group on benzene | Antidepressant properties |

| Benzylamine | Simple benzene ring with an amine | Antimicrobial activity |

| Allylamine | Contains an allyl group | Used in organic synthesis |

| 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF) | Benzofuran derivative | Anti-metastatic effects in HCC |

The combination of both benzyloxy and methoxy substituents along with an allyl amine structure may enhance interaction with biological targets compared to simpler analogs, potentially resulting in distinct pharmacological profiles not observed in other compounds.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity associated with compounds similar to {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine :

- Anti-Metastatic Effects : Research indicates that derivatives like BMBF suppress motility and migration in hepatocellular carcinoma (HCC) cells by modulating epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin .

- Antioxidant Activity : Compounds within this structural class have demonstrated significant antioxidant properties, contributing to their potential therapeutic applications .

- Inhibition Studies : Various derivatives have shown inhibitory effects on nitric oxide production in macrophage cell lines, suggesting anti-inflammatory properties .

Eigenschaften

IUPAC Name |

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-11-19-13-16-9-10-17(18(12-16)20-2)21-14-15-7-5-4-6-8-15/h3-10,12,19H,1,11,13-14H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRGEPJYMGHQTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNCC=C)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.